molecular formula C18H15BrN2OS B8617204 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one

Cat. No.: B8617204
M. Wt: 387.3 g/mol
InChI Key: JCDIBZWZLPWSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a benzyl group, a bromo substituent, and a methylthio phenyl group attached to a pyridazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Methylthio Phenyl Group: The methylthio phenyl group can be attached through a nucleophilic substitution reaction using a methylthio phenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo substituent can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated pyridazinone derivatives.

    Substitution: Amino, thio, or alkoxy-substituted pyridazinone derivatives.

Scientific Research Applications

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one can be compared with other similar compounds, such as:

    2-benzyl-4-chloro-5-[4-(methylthio)phenyl]-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of bromine.

    2-benzyl-4-bromo-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone: Similar structure but with a methylsulfonyl group instead of a methylthio group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H15BrN2OS

Molecular Weight

387.3 g/mol

IUPAC Name

2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one

InChI

InChI=1S/C18H15BrN2OS/c1-23-15-9-7-14(8-10-15)16-11-20-21(18(22)17(16)19)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

JCDIBZWZLPWSFF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzyl-4-bromo-5-methoxy-3(2H)-pyridazinone (J. Het. Chem., 1996, 33, 1579-1582) was converted to the 5-hydroxy-analog according to the method of Example 7 and then to the 5-(trifluoromethyl)sulfonyloxy-analog according to the method of Example 8. Subsequent coupling to 4-(methylthio)phenylboronic acid, according to the method of Example 9, provided 2-benzyl-4-bromo-5-[4-(methylthio)phenyl]-3(2H)-pyridazinone. This intermediate was coupled with 4-methylphenylboronic acid according to the method of Example 6. This product was N-debenzylated according to the method of Example 11 and N-alkylated with 2-iodo-1,1,1-trifluoroethane according to the method of Example 20. The resulting sulfide was oxidized to the title compound according to the method of Example 10 (yield: 210 mg, 98%). mp 154-156° C. 1H NMR (300 MHz, CDCl3) δ 2.33 (s, 3H), 3.07 (s, 3H), 4.89 (q, J=9 Hz, 2H), 7.08 (s, 4H), 7.37 (d, J=9 Hz, 2H), 7.88 (s, 1H), 7.89 (d, J=9 Hz, 2H). MS (DCI/NH3) m/z 423 (M+H)+. Anal. calc. for C20H17F3N2O3S: C, 56.86; H, 4.05; N, 6.63. Found: C, 56.59; H, 4.11; N, 6.53.
Name
2-Benzyl-4-bromo-5-methoxy-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-(trifluoromethyl)sulfonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.